

2,4-Diaminophenoxyethanol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Diaminophenoxyethanol**

Cat. No.: **B1213692**

[Get Quote](#)

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminophenoxyethanol is an aromatic amine, predominantly utilized in its dihydrochloride and sulfate salt forms. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a primary focus on its role in cosmetic science as an oxidative hair dye coupler. The document details available toxicological data and outlines the mechanism of action in hair coloring formulations. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the oxidative hair dyeing process to elucidate the compound's functional role.

Chemical Structure and Identification

2,4-Diaminophenoxyethanol is characterized by a benzene ring substituted with two amino groups at positions 2 and 4, and a 2-hydroxyethoxy group at position 1. The presence of amino and hydroxyl functional groups makes it a reactive molecule, particularly in oxidation-reduction reactions.

The compound is most commonly handled and used as its dihydrochloride or sulfate salt to improve its stability and solubility in aqueous formulations.[1]

Table 1: Chemical Identification

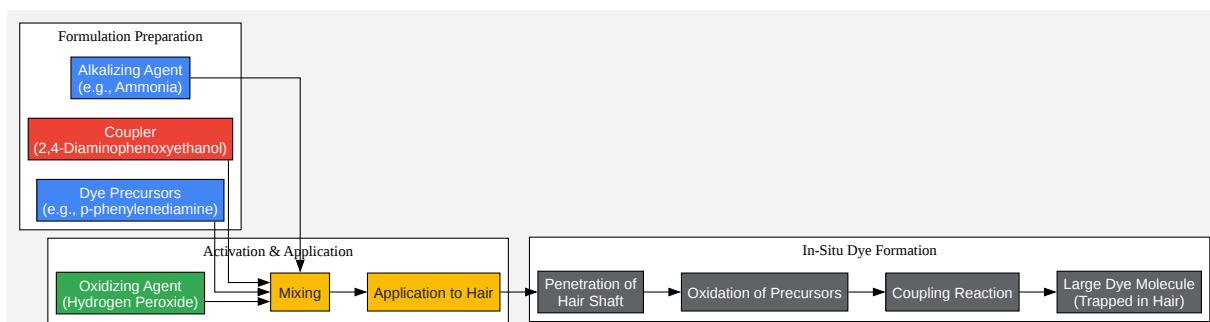
Identifier	Value
IUPAC Name	2-(2,4-diaminophenoxy)ethanol[1]
CAS Number (Free Base)	70643-19-5[2][3]
CAS Number (Dihydrochloride)	66422-95-5[4]
CAS Number (Sulfate)	70643-20-8[2]
Molecular Formula (Free Base)	C ₈ H ₁₂ N ₂ O ₂ [1][2]
Molecular Formula (Dihydrochloride)	C ₈ H ₁₂ N ₂ O ₂ ·2HCl[1]
Molecular Formula (Sulfate)	C ₈ H ₁₂ N ₂ O ₂ ·H ₂ SO ₄ [5]
SMILES	C1=CC(=C(C=C1N)N)OCCO[1]
InChI Key	WCPGNFONICRLCL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **2,4-Diaminophenoxyethanol** and its salts are crucial for its application in formulations. The dihydrochloride salt, in particular, exhibits high water solubility, a key characteristic for its use in aqueous hair dye systems.[1] There have been conflicting reports in the literature regarding its solubility, with some sources incorrectly stating insolubility in water.[6] However, extensive data confirms its high aqueous solubility.[1][7]

Table 2: Physicochemical Data

Property	Value	Form
Molecular Weight	168.19 g/mol [1]	Free Base
241.11 g/mol [8]	Dihydrochloride	
266.27 g/mol [5]	Sulfate	
Appearance	Solid [1]	Free Base
White to grey or pale pink-grey crystalline powder [1]	Dihydrochloride	
Melting Point	≥222 °C [3]	Free Base
222-224 °C [4]	Dihydrochloride	
Boiling Point	400.2 °C at 760 mmHg (Predicted) [1][3]	Free Base
Density	1.274 g/cm³ [3]	Free Base
Water Solubility	425 g/L at 20 °C [1][7]	Dihydrochloride
Organic Solvent Solubility	Slightly soluble in DMSO and methanol; Insoluble in acetone and 95% ethanol. [1]	Dihydrochloride
logP (Partition Coefficient)	0.99 or -0.98 at 20°C (discrepancy in literature) [1][7]	Dihydrochloride
Flash Point	215.5 °C [1]	Not Specified


Synthesis and Manufacturing

While detailed proprietary synthesis protocols are not publicly available, the general manufacturing process for **2,4-Diaminophenoxyethanol** and its salts is understood to proceed via the same route.[\[9\]\[10\]](#) The synthesis typically involves the use of phenol derivatives and ethylene glycol as starting materials.[\[1\]](#) The introduction of the amino groups is achieved using ammonia or primary amines under controlled temperature and catalytic conditions.[\[1\]](#) The final product is then purified, with purity for the dihydrochloride salt typically ranging from 98.7% to 99.4%.[\[9\]](#)

Applications

Cosmetic Industry

The primary application of **2,4-Diaminophenoxyethanol** and its salts is as a "coupler" ingredient in permanent (oxidative) hair coloring products.[9][10] In these formulations, it is not the dye itself but a precursor. It reacts with a primary intermediate (a "developer" such as p-phenylenediamine) in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final dye molecules within the hair shaft.[9] This process allows for the formation of various shades depending on the specific couplers and developers used.[11] The maximum recommended on-head concentration for **2,4-Diaminophenoxyethanol** HCl in oxidative hair dyes is 2.0%. [7][9]

[Click to download full resolution via product page](#)

Fig. 1: Oxidative Hair Dyeing Workflow

Other Potential Applications

Due to its chemical structure, **2,4-Diaminophenoxyethanol** has potential applications beyond cosmetics. The presence of two reactive amine groups and a hydroxyl group makes it a candidate for:

- Organic Synthesis: As a building block for more complex molecules.[\[1\]](#)
- Polymer Chemistry: As a monomer or cross-linking agent in the production of polymers and emulsions.[\[1\]](#)[\[12\]](#)
- Material Science: In the development of specialized materials such as adhesives or coatings.[\[1\]](#)

One source has noted its potential as a cross-linking agent for producing emulsions and its ability to bind to fatty acids.[\[12\]](#) Another mention of potential anti-obesity effects in animals has been made, though this is not substantiated by detailed studies in the available literature.[\[12\]](#)

Experimental Protocols and Analysis

Detailed experimental protocols for the synthesis and toxicological evaluation of **2,4-Diaminophenoxyethanol** are typically found in proprietary industry reports or subscription-based scientific journals. The following summarizes the methodologies described in publicly accessible documents.

Acute Oral Toxicity (Summary)

- Objective: To determine the median lethal dose (LD₅₀).
- Methodology: The test substance (**2,4-Diaminophenoxyethanol** HCl) was administered by oral gavage to fasted Sprague Dawley rats at a dose of 1000 mg/kg body weight.[\[13\]](#) In other studies, various doses were administered to mice and rats to determine the LD₅₀ range.[\[2\]](#) Animals were observed for clinical signs of toxicity and mortality over a 14-day period. Body weight was monitored, and a necropsy was performed at the end of the study.[\[13\]](#)
- Results: The oral LD₅₀ for the dihydrochloride salt has been reported to be between 1000-1191 mg/kg in rats and 1160-1760 mg/kg in mice.[\[2\]](#)

Skin Sensitization - Local Lymph Node Assay (LLNA) (Summary)

- Objective: To assess the skin sensitization potential.
- Methodology: **2,4-Diaminophenoxyethanol** dihydrochloride was dissolved in a vehicle (DMSO) at various concentrations (e.g., 0.5% to 10% w/v). The solutions were applied to the ears of mice for three consecutive days. A positive control (e.g., alpha-hexylcinnamaldehyde) and a vehicle control were used. After a resting period, lymphocyte proliferation in the auricular lymph nodes was measured by the incorporation of a radiolabeled marker.^[7]
- Results: The compound was determined to be a moderate skin sensitizer, with a calculated EC3 value (the concentration estimated to produce a stimulation index of 3) of 3.2%.^[10]

Toxicology and Safety

The safety of **2,4-Diaminophenoxyethanol** and its salts has been evaluated by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS).

Table 3: Toxicological Data for **2,4-Diaminophenoxyethanol HCl**

Test	Species	Route	Result
Acute Oral LD ₅₀	Rat	Oral	~1000 - 1191 mg/kg[2][13]
Acute Oral LD ₅₀	Mouse	Oral	1160 - 1760 mg/kg[2]
Skin Irritation	Rabbit	Dermal	Slightly irritating at 4% solution; not an irritant when tested neat.[2]
Eye Irritation	Rabbit	Ocular	Practically non-irritating at 4% aqueous solution; an irritant when tested neat.[2]
Skin Sensitization	Mouse	Dermal	Moderate sensitizer (LLNA)[10]
Genotoxicity	In Vitro	Various	Mutagenic in some in vitro tests (e.g., Ames test).[2][7]
NOAEL (13-week study)	Rat	Oral	20 mg/kg/day[2][7]

The SCCS concluded that the use of **2,4-Diaminophenoxyethanol** and its salts in oxidative hair dye formulations at a maximum final concentration of 2.0% does not pose a risk to the consumer, apart from its skin sensitizing potential.[13] While some in vitro tests showed evidence of mutagenicity, the overall risk assessment in its intended use context was deemed acceptable.[7][14]

Stability and Storage

2,4-Diaminophenoxyethanol dihydrochloride is classified as air-sensitive.[1] It should be stored at room temperature under an inert atmosphere to maintain its stability.[4] Stability studies have shown that aqueous solutions are stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light.[7][13] Solutions in DMSO are stable for up to 4

hours under similar conditions.^{[7][13]} Thermal decomposition may occur at elevated temperatures, potentially releasing toxic hydrogen chloride gas.^[1]

Conclusion

2,4-Diaminophenoxyethanol, primarily as its dihydrochloride and sulfate salts, is a well-characterized compound with a principal, well-established role in the cosmetics industry as a hair dye coupler. Its physicochemical properties, particularly the high water solubility of its salts, are well-suited for this application. While it possesses skin sensitization potential, its use is considered safe at the regulated concentrations in hair dye formulations. Its reactivity suggests potential for broader applications in chemical synthesis and material science, though these areas remain less explored in publicly available literature. This guide serves as a foundational resource for professionals requiring a technical understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. 2,4-Diaminophenoxyethanol | CAS#:70643-19-5 | Chemsoc [chemsoc.com]
- 4. ensince.com [ensince.com]
- 5. 2,4-Diaminophenoxyethanol Sulfate | C8H14N2O6S | CID 21895813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 13. health.ec.europa.eu [health.ec.europa.eu]
- 14. nbinno.com [nbino.com]
- To cite this document: BenchChem. [2,4-Diaminophenoxyethanol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213692#2-4-diaminophenoxyethanol-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com